N-(3,4-dimethoxyphenethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
Description
N-(3,4-dimethoxyphenethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic pyran-2-carboxamide derivative featuring a 3,4-dimethoxyphenethylamine moiety and a 3-methoxybenzyloxy substituent. The pyran-2-carboxamide core is a common scaffold in medicinal chemistry, often associated with interactions with enzymes or receptors due to its planar aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO7/c1-28-18-6-4-5-17(11-18)14-31-23-15-32-22(13-19(23)26)24(27)25-10-9-16-7-8-20(29-2)21(12-16)30-3/h4-8,11-13,15H,9-10,14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXKMGHKWRVIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the coupling of various aromatic and aliphatic moieties. The general synthetic route involves:
- Formation of the pyran ring : Starting from appropriate precursors, the pyran structure is constructed using cyclization reactions.
- Amide formation : The carboxylic acid group is converted into an amide through reaction with amines.
- Functionalization : Additional functional groups are introduced to enhance biological activity.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its potential anticancer and neuroprotective properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was tested against the MDA-MB-231 breast cancer cell line, showing an IC50 value of approximately 27.6 μM, indicating moderate potency compared to established chemotherapeutics like paclitaxel .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 27.6 | Induction of apoptosis |
| Paclitaxel | MDA-MB-231 | 10 | Microtubule stabilization |
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise in neuroprotection. In vitro studies indicate that it may modulate neurotransmitter systems, particularly through interactions with dopamine receptors, which is crucial for conditions like Parkinson's disease .
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various derivatives of pyran compounds on breast cancer cells. The results indicated that modifications on the aromatic rings significantly influenced the cytotoxicity profile .
- Neuroprotective Study : Research investigating the effects on neuroreceptors revealed that similar compounds could act as selective dopamine D3 receptor antagonists, suggesting potential applications in treating neurodegenerative diseases .
The proposed mechanism for the biological activity of this compound includes:
- Induction of Apoptosis : The compound appears to trigger programmed cell death in cancer cells through mitochondrial pathways.
- Receptor Modulation : It may interact with dopamine receptors, influencing signaling pathways associated with neuroprotection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound is compared below with two structurally related derivatives (Table 1).
Functional and Pharmacological Differences
Compound 3 () is highly polar due to multiple hydroxyl groups, limiting its bioavailability despite a high molecular weight .
Electronic and Steric Effects :
- The 3-methoxybenzyloxy group in the target compound and ’s analog may stabilize the pyran-2-carboxamide core via resonance effects. However, the bulky 3,4-dimethoxyphenethyl group in the target compound could hinder binding to flat enzymatic active sites compared to smaller analogs .
Metabolic Stability :
- Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes. The target compound’s three methoxy groups may reduce metabolic stability relative to compounds with fewer such groups (e.g., ) .
Research Findings and Limitations
- Spectral and Analytical Data :
Compound 3 () provides robust HRFABMS and NMR data (e.g., C54H67O21, m/z 1051.4174), which could guide characterization of the target compound despite structural differences . - Biological Activity: No direct bioactivity data for the target compound exists in the provided evidence. However, analogs like ’s derivative are often screened for anti-inflammatory or anticancer activity due to their pyran-2-carboxamide core.
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for N-(3,4-dimethoxyphenethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized for higher yields? A:
- Synthetic Routes : The compound is synthesized via multi-step reactions, including condensation of pyran-2-carboxylate derivatives with substituted phenethylamines under reflux conditions. Key steps involve etherification of the pyran ring and carboxamide formation .
- Optimization :
- Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) to enhance reaction kinetics without decomposition.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of methoxy-substituted intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Yield Improvement : Microwave-assisted synthesis reduces reaction time by 40–60% compared to traditional methods .
Structural Characterization Techniques
Q: Which analytical methods are most effective for confirming the molecular structure of this compound? A:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identifies methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.2 ppm), and pyran ring protons (δ 5.8–6.3 ppm).
- 13C NMR : Confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
- Infrared Spectroscopy (IR) : Detects C=O stretch (1650–1700 cm⁻¹) and ether C-O bonds (1200–1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₄H₂₅NO₇) with <2 ppm error .
Advanced: Biological Target Identification
Q: How can researchers identify potential biological targets for this compound? A:
- Computational Docking : Use AutoDock Vina to screen against kinase or protease libraries, leveraging the compound’s methoxy groups for hydrophobic pocket interactions .
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Transcriptomic Profiling : Treat cell lines (e.g., cancer models) and analyze differentially expressed genes via RNA-seq to infer pathways affected .
Advanced: Structure-Activity Relationship (SAR) Studies
Q: What methodologies are recommended for SAR analysis of methoxy substituents in this compound? A:
-
Analog Synthesis : Replace methoxy groups with -OH, -F, or -Cl to assess electronic effects. Example: 5-((4-fluorobenzyl)oxy) analogs show 30% higher cytotoxicity in HT-29 cells .
-
Bioactivity Assays : Test analogs in enzyme inhibition (e.g., COX-2) or cell viability assays (IC₅₀ comparisons).
-
Data Table :
Substituent Position Activity (IC₅₀, μM) Lipophilicity (LogP) 3,4-dimethoxy 12.5 ± 1.2 3.2 4-fluoro 8.7 ± 0.9 2.8 3-hydroxy >50 1.5
Analytical Method Development
Q: How can researchers develop a validated HPLC method for quantifying this compound in biological matrices? A:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile:water (65:35) with 0.1% formic acid.
- Detection : UV at 254 nm (ε = 12,500 M⁻¹cm⁻¹) .
- Validation Parameters :
Stability Under Physiological Conditions
Q: What strategies ensure compound stability during in vitro and in vivo studies? A:
- Storage : -20°C in amber vials to prevent photodegradation.
- Buffered Solutions : Use pH 7.4 PBS with 0.01% BSA to mimic physiological conditions.
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring .
Advanced: Resolving Contradictory Bioactivity Data
Q: How should researchers address conflicting reports on anti-inflammatory vs. pro-apoptotic effects? A:
- Dose-Response Analysis : Test 0.1–100 µM ranges in primary macrophages (anti-inflammatory) vs. cancer cells (apoptosis).
- Pathway Inhibition : Use COX-2 inhibitors (e.g., celecoxib) to isolate mechanisms .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify consensus targets .
Formulation for In Vivo Delivery
Q: What formulation strategies improve bioavailability given the compound’s lipophilicity? A:
- Nanoemulsions : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
- Solubility Enhancers : Co-administer with cyclodextrins (e.g., HP-β-CD) to increase aqueous solubility by 20-fold .
Toxicity Profiling
Q: What in vitro assays are recommended for preliminary toxicity screening? A:
- Hepatotoxicity : HepG2 cell viability (MTT assay) at 24–72 hrs.
- Cardiotoxicity : hERG channel inhibition via patch-clamp electrophysiology.
- Genotoxicity : Comet assay in human lymphocytes .
Advanced: Enantiomeric Activity Differences
Q: How can chiral centers (if present) influence bioactivity, and how are enantiomers characterized? A:
- Chiral Synthesis : Use (R)- or (S)-BINOL catalysts during key steps.
- Enantiomer Separation : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).
- Bioassay Comparison : Test IC₅₀ values for each enantiomer in target assays .
Metabolic Pathway Elucidation
Q: What experimental approaches identify primary metabolites? A:
- In Vitro Incubation : Liver microsomes (human or rodent) + NADPH, analyzed via LC-QTOF-MS.
- Major Metabolites : Demethylation at methoxy groups (m/z shift -14) and glucuronidation .
Regulatory Compliance
Q: What ethical guidelines apply to non-human research with this compound? A:
- IACUC Protocols : Ensure animal studies follow ARRIVE guidelines (e.g., sample size justification).
- Documentation : Maintain batch records (synthesis date, purity) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
